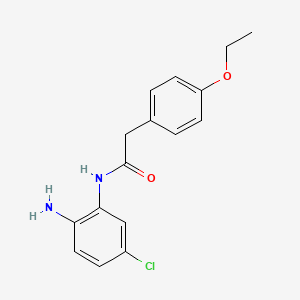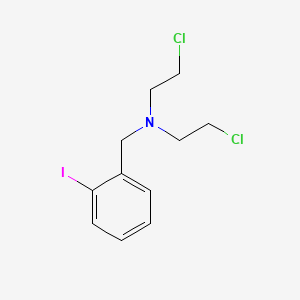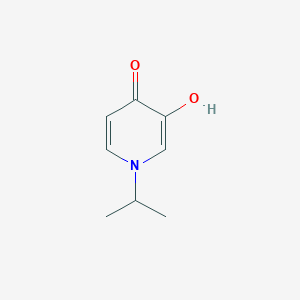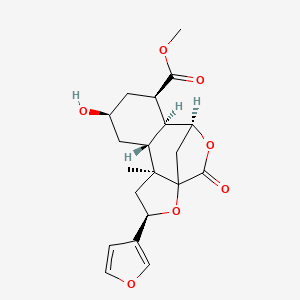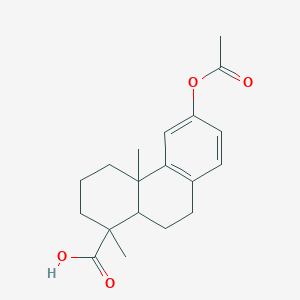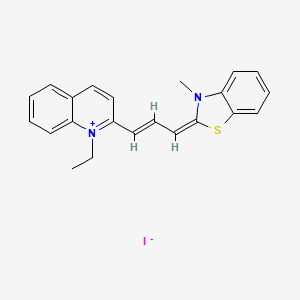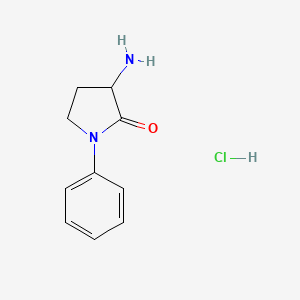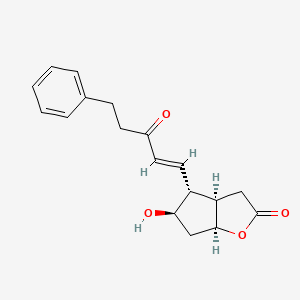![molecular formula C15H21NOS B13738198 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Azabicyclo[322]non-3-yl)-1-(2-thienyl)-1-propanone is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with a thienyl ketone under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-Azabicyclo[3.2.2]non-3-yl)propyl phenyl sulfide hydrochloride
- 3-(3-Azabicyclo[3.2.2]non-3-yl)propyl phenyl sulfone hydrochloride
Uniqueness
Compared to similar compounds, 3-(3-Azabicyclo[322]non-3-yl)-1-(2-thienyl)-1-propanone stands out due to its unique bicyclic structure and the presence of the thienyl group
特性
分子式 |
C15H21NOS |
|---|---|
分子量 |
263.4 g/mol |
IUPAC名 |
3-(3-azabicyclo[3.2.2]nonan-3-yl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2 |
InChIキー |
MDTUYJDHQSNGOY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CN(C2)CCC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
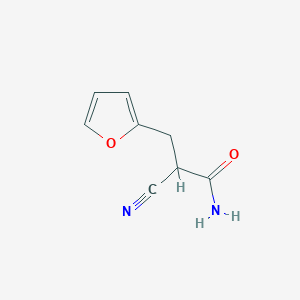
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
